

Application Note: Quantification of Nitrovin Residues in Animal Tissue using LC-MS/MS

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of **Nitrovin** residues in animal tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). **Nitrovin** is a nitrofuran antibiotic, and its use in food-producing animals is banned in many countries due to potential health risks. Consequently, sensitive and reliable analytical methods are required to monitor its residues in edible tissues. This document outlines a comprehensive method encompassing sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics.

Introduction

Nitrovin belongs to the nitrofuran class of veterinary drugs, which were previously used as feed additives to promote growth and prevent infections in livestock.[1] However, concerns over their potential carcinogenicity led to a prohibition of their use in food-producing animals in many jurisdictions.[1] Despite these bans, the illegal use of nitrofurans remains a concern, necessitating robust monitoring programs to ensure food safety.[2] Unlike other nitrofurans that are typically monitored through their stable tissue-bound metabolites, studies have indicated that the parent **Nitrovin** molecule can persist in animal tissues, making it a suitable target residue for analysis.[3] This protocol details a sensitive and specific LC-MS/MS method for the determination of **Nitrovin** residues in various animal tissues.



Experimental Protocol

This protocol is based on established methodologies for the analysis of nitrofuran residues in animal tissues, incorporating a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction for rapid and efficient sample preparation.[2][4]

1. Sample Preparation

A rapid analytical method was developed and validated for the analysis of eight bound nitrofurans in animal tissue, shortening laboratory turnaround times from 4 to 2 days.[5]

- Homogenization: Weigh 2.0 ± 0.1 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.[6]
- Extraction:
 - Add 10 mL of acetonitrile to the sample.[7]
 - Add an appropriate volume of internal standard solution.
 - Add a QuEChERS extraction salt packet containing 6 g of anhydrous magnesium sulfate and 1.5 g of sodium chloride.[7]
 - Cap the tube and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.[8]
- Centrifugation: Centrifuge the tubes at a speed of ≥ 5000 ×g for 5 minutes at a controlled temperature of ≤ 10°C.[7]
- Supernatant Transfer: Transfer the upper acetonitrile layer into a clean centrifuge tube.
- Clean-up (Dispersive Solid-Phase Extraction d-SPE):
 - Add d-SPE sorbent (e.g., a mixture of PSA, C18, and anhydrous magnesium sulfate) to the extracted supernatant.
 - Vortex for 1 minute.



- Centrifuge at ≥ 5000 ×g for 5 minutes.
- Final Extract Preparation:
 - Take an aliquot of the cleaned supernatant and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1 mL).
 - Filter the reconstituted sample through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.[7]

2. LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.

- Liquid Chromatograph: A system capable of delivering reproducible gradients at analytical flow rates.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode (ESI+).[3][7]

Table 1: LC-MS/MS Instrumental Parameters



Parameter	Setting	
LC Column	CORTECS C18, 2.7 μ m, 2.1 mm × 10 cm, or equivalent[7]	
Mobile Phase A	Water with 0.1% Formic Acid	
Mobile Phase B	Acetonitrile with 0.1% Formic Acid	
Gradient	Optimized for separation of Nitrovin from matrix interferences (e.g., start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B, and then reequilibrate)[2]	
Flow Rate	0.3 - 0.5 mL/min	
Injection Volume	5 - 20 μL	
Column Temperature	40°C	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Scan Type	Multiple Reaction Monitoring (MRM)[9]	

Table 2: MRM Transitions for Nitrovin

Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z) (Quantifier)	Product Ion 2 (m/z) (Qualifier)	Collision Energy (eV)
Nitrovin	Refer to specific instrument optimization			

Note: The optimal MRM transitions and collision energies should be determined by infusing a standard solution of **Nitrovin** into the mass spectrometer.

Quantitative Data and Method Performance



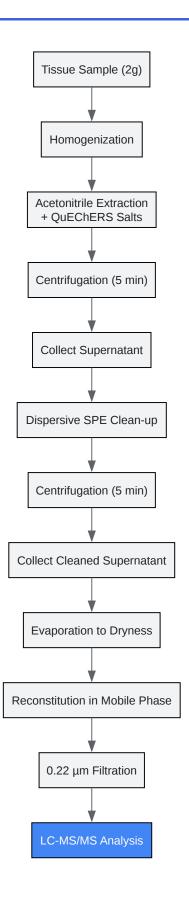
The method should be validated according to the criteria of Commission Decision No 2002/657/EC or other relevant regulatory guidelines.[10]

Table 3: Method Validation Parameters

Parameter	Typical Performance
Linearity (r²)	> 0.99
Limit of Quantification (LOQ)	0.001 ppm (mg/kg)[7]
Decision Limit (CCα)	0.013 - 0.200 μg kg ⁻¹ [2][4]
Detection Capability (CCβ)	0.32 - 0.77 μg/kg[10]
Accuracy (Recovery)	72.1 - 122%[11]
Precision (RSD%)	< 20%

Experimental Workflow Diagram





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